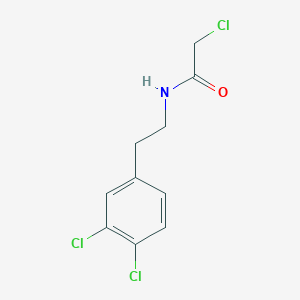
2-Chloro-N-(3,4-dichlorophenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3,4-dichlorophenethyl)acetamide, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethyl acetate. DCMU is an effective herbicide that targets the photosynthetic process in plants, inhibiting the electron transport chain in photosystem II.
Mecanismo De Acción
2-Chloro-N-(3,4-dichlorophenethyl)acetamide inhibits the electron transport chain in photosystem II by binding to the QB site, which is responsible for the transfer of electrons to plastoquinone. This results in the inhibition of the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants. This compound also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the photosynthetic process in plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates. This leads to a reduction in plant growth and yield. This compound also causes oxidative damage to the plant, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is a useful tool for studying the photosynthetic process in plants. It is a potent herbicide that targets photosystem II, making it an effective tool for investigating the mechanisms of photosynthesis. However, this compound has some limitations for lab experiments. It is toxic to humans and animals, and it can cause environmental pollution if not handled properly. Additionally, this compound is not effective against all plant species, and some plants have developed resistance to it.
Direcciones Futuras
Future research on 2-Chloro-N-(3,4-dichlorophenethyl)acetamide should focus on developing new herbicides that target photosystem II. This could involve the modification of this compound to increase its efficacy against resistant plant species. Additionally, research could focus on the development of new methods for the delivery of this compound to plants, such as nanoparticles or other carriers. Finally, research could focus on the use of this compound in combination with other herbicides to increase its efficacy and reduce the risk of resistance.
Métodos De Síntesis
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is synthesized by the reaction of 3,4-dichlorophenethylamine with chloroacetyl chloride in the presence of a base. The reaction yields this compound, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the mechanisms of photosystem II, the electron transport chain, and the regulation of photosynthesis. This compound has also been used to study the effects of environmental stressors on photosynthesis and to develop new herbicides that target photosystem II.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)9(13)5-7/h1-2,5H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMOABYFXLRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)



![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)

![2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide](/img/structure/B7628198.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)
